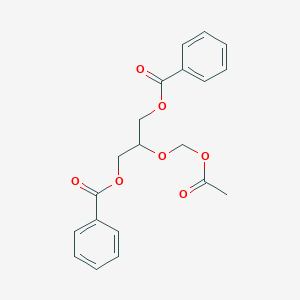

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRGJBFTFOSLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547431 | |

| Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110874-22-1 | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110874-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a Key Antiviral Intermediate: 1,3-Diacetoxy-2-(acetoxymethoxy)propane

A Note to the Researcher: The initial request for a technical guide on "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" yielded limited publicly available scientific data. This suggests the compound may be novel, not extensively studied, or referred to by an alternative chemical name. However, the search identified a closely related and industrially significant compound, 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3). This molecule is a critical precursor in the synthesis of the antiviral drug Ganciclovir.[1] Given its relevance to drug development professionals, this guide has been meticulously prepared to provide in-depth technical information on this pivotal intermediate.

Introduction and Significance

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key building block in the pharmaceutical industry, primarily recognized for its role as a precursor in the manufacture of Ganciclovir, a potent antiviral agent effective against cytomegalovirus (CMV) infections.[1] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies for its characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is presented below. It is an ester of glycerol containing two acetate groups at the 1 and 3 positions and an acetoxymethoxy group at the 2 position.

Caption: Chemical structure of 1,3-Diacetoxy-2-(acetoxymethoxy)propane.

The key physicochemical properties of 1,3-Diacetoxy-2-(acetoxymethoxy)propane are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₇ | [2][3] |

| Molecular Weight | 248.23 g/mol | [2][3] |

| CAS Number | 86357-13-3 | [1][2] |

| Appearance | Transparent to brown liquid | [3] |

| Boiling Point | 311 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [4] |

Synthesis and Purification

A common laboratory-scale synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane involves the acetylation of glycerol formal.

Synthesis Protocol

Materials:

-

Glycerol formal

-

Dichloromethane (DCM)

-

Pyridine

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen atmosphere setup

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (3.5 equivalents) to the solution.

-

Add acetic anhydride (3.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous acid, followed by a basic solution, and finally with brine.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel. The purity of the final product is typically assessed by Gas Chromatography (GC).[3]

Caption: Simplified workflow for the synthesis of Ganciclovir from 1,3-Diacetoxy-2-(acetoxymethoxy)propane.

Stability and Storage

1,3-Diacetoxy-2-(acetoxymethoxy)propane should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. [3]It is important to protect it from moisture to prevent hydrolysis of the ester groups.

Safety Information

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a vital chemical intermediate with a primary application in the synthesis of the antiviral drug Ganciclovir. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

-

LookChem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. [Link]

-

MDPI. Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. [Link]

-

PubChem. Glycerol dibenzoate. [Link]

- Google Patents.

-

ResearchGate. Mass spectrum fragmentation patterns... [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

- Google Patents.

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

MassBank. Diethylene glycol dibenzoate. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid... [Link]

-

ResearchGate. Chemical Properties and Derivatives of Glycerol. [Link]

-

PubMed. Stabilities of neutral and basic esters of bendamustine in plasma... [Link]

-

PubMed Central. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

- Google Patents.

-

PubChem. Di-O-benzoyldiethylene glycol. [Link]

-

ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... [Link]

-

PubMed Central. Quantitative 1H-NMR analysis reveals steric and electronic effects... [Link]

-

ResearchGate. Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. [Link]

-

ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions... [Link]

-

ResearchGate. Physico-chemical properties of glycerol esters... [Link]

- Google Patents.

-

ResearchGate. Effects of o -Methoxy Groups on the Properties and Thermal Stability... [Link]

Sources

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate CAS number 110874-22-1

An In-depth Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 110874-22-1), a specialized chemical intermediate for research and development. While detailed public data on this specific molecule is limited, this document synthesizes available information and provides expert-driven insights based on its chemical structure and the well-documented properties of analogous compounds. We will cover its core chemical and physical properties, propose a logical synthetic pathway, detail robust analytical methodologies for its characterization, discuss its applications in organic synthesis, and outline essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Core Principles

This compound is a complex ester built on a glycerol backbone. Its structure features two benzoate groups at the 1 and 3 positions and a protected hydroxymethyl group (acetoxymethoxy) at the 2 position. This specific arrangement of functional groups makes it a valuable, albeit niche, building block in advanced organic synthesis.[1][2]

Its primary utility lies in its function as a protected glycerol synthon. The benzoate and acetoxymethyl protecting groups offer specific chemical stability and reactivity profiles, allowing for controlled, stepwise reactions in the synthesis of more complex target molecules. While not as widely documented as its close analog, 1,3-diacetoxy-2-(acetoxymethoxy)propane (CAS 86357-13-3)—a key intermediate in the synthesis of the antiviral drug Ganciclovir—the principles of its chemistry are directly comparable.[3] This guide will leverage the established chemistry of such analogs to provide a robust framework for understanding and working with the title compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier catalogs and computational models, providing a baseline for experimental work.

| Property | Value | Source |

| CAS Number | 110874-22-1 | [1] |

| Molecular Formula | C₂₀H₂₀O₇ | [1][2] |

| Molecular Weight | 372.37 g/mol | [1][2] |

| Appearance | Pale-Yellow Oil | [1] |

| Synonyms | 2-[(Acetyloxy)methoxy]-1,3-propanediol Dibenzoate | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Insoluble in water. | (Inferred) |

Below is the two-dimensional structure of the molecule.

Representative Laboratory Protocol

This protocol describes the final benzoylation step, assuming the precursor, 2-(acetoxymethoxy)-1,3-propanediol, is available.

Objective: To synthesize this compound via esterification.

Materials:

-

2-(Acetoxymethoxy)-1,3-propanediol (1.0 eq)

-

Benzoyl Chloride (2.2 eq)

-

Pyridine (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(acetoxymethoxy)-1,3-propanediol in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Slowly add pyridine to the stirred solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion.

-

Acylation: Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully quench it by adding 1M HCl solution to neutralize excess pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and concentrate under vacuum to yield this compound as a pale-yellow oil. [1]Confirm identity and purity via analytical methods described in the next section.

Analytical Characterization

A self-validating system of protocols is essential to confirm the identity, purity, and stability of the synthesized compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons from the benzoate groups, the methylene and methine protons of the glycerol backbone, and the characteristic singlets for the acetyl and methoxy protons. Integration of the peaks will confirm the ratio of these groups.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the glycerol and acetoxymethyl moieties.

-

-

Infrared (IR) Spectroscopy: Key for identifying functional groups. Expect strong C=O stretching vibrations around 1720-1740 cm⁻¹ characteristic of the ester groups, and C-O stretching vibrations.

-

Mass Spectrometry (MS): Will confirm the molecular weight (372.37 g/mol ) and provide fragmentation patterns that can further elucidate the structure.

Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Objective: To determine the purity of this compound.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for the benzoate chromophore).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard (if available) at 1 mg/mL in Acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in Acetonitrile to a final concentration of ~1 mg/mL.

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Data Processing: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

The primary application of this compound is as a compound useful in organic synthesis. [1][2]Its structure lends itself to several potential roles:

-

Protected Glycerol Building Block: It can serve as a precursor for molecules requiring a glycerol scaffold where differential reactivity at the C1/C3 and C2 positions is necessary. The benzoate esters can be selectively hydrolyzed under different conditions than the acetoxymethyl ether, allowing for controlled, stepwise synthetic transformations.

-

Intermediate for Novel Prodrugs: The core structure is analogous to the side chain of antiviral nucleoside analogs like Ganciclovir. Researchers could use this dibenzoate variant to synthesize novel derivatives of known drugs, potentially altering properties like solubility, bioavailability, or metabolic stability.

-

Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for screening against biological targets or as a starting point for building more complex, biologically active molecules.

Safety, Handling, and Storage

-

Hazard Classification: Based on analogs, this compound should be treated as a potential skin, eye, and respiratory irritant. [4][5]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [1]Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 110874-22-1) is a specialized synthetic intermediate with clear potential in advanced organic synthesis and pharmaceutical research. While it is not as extensively studied as some of its analogs, its chemical properties can be reliably inferred from its structure. This guide provides a robust framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this versatile building block into their discovery and development workflows.

References

- BenchChem. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3.

- LookChem. (n.d.). Cas 86357-13-3, 1,3-Diacetoxy-2-(acetoxymethoxy)propane.

- Biosynth. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane - FD32703.

- AK Scientific, Inc. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.

- Pharmaffiliates. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.

Sources

An In-depth Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: Structure, Synthesis, and Mechanistic Insights

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a molecule situated at the intersection of synthetic chemistry and pharmaceutical sciences. Based on its structural characteristics—a glycerol backbone, two benzoate ester moieties, and a central acetoxymethyl (AM) ether—this compound is hypothesized to function as a prodrug. The lipophilic benzoate groups likely enhance membrane permeability, while the AM ether is a well-established esterase-sensitive motif designed for controlled intracellular release of a parent molecule.[1][2] This guide elucidates the molecule's structure, proposes a detailed synthetic pathway with a self-validating quality control system, and presents a mechanistic hypothesis for its bioactivation. It is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a complex molecule built on a propane-1,3-diol (glycerol) framework. Its formal IUPAC name precisely describes its architecture:

-

1,3-propanediyl dibenzoate: Two benzoate groups are attached via ester linkages to the primary hydroxyl groups at positions 1 and 3 of the glycerol backbone.

-

2-(Acetoxymethoxy): An acetoxymethyl ether group is attached to the secondary hydroxyl group at position 2. This moiety consists of a methylene bridge (-CH₂-) linking the glycerol oxygen to an acetate group (-OCOCH₃).

This unique combination of functionalities suggests a deliberate chemical design intended to modulate the physicochemical properties of a parent glycerol-based molecule.

Physicochemical Data

The structural features of this compound dictate its physical and chemical properties. The large, nonpolar benzoate groups are expected to decrease aqueous solubility while increasing lipophilicity, which is often a desirable trait for crossing cellular membranes.[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₇ | - |

| Molecular Weight | 372.37 g/mol | - |

| Boiling Point | 476.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Physical Form | Oil | [3] |

| Storage | Refrigerator (2-8 °C) | [3] |

The Prodrug Concept: A Mechanistic Hypothesis

The acetoxymethyl (AM) group is a widely recognized prodrug motif used to mask polar functional groups, such as hydroxyls or carboxylic acids, thereby improving a drug's bioavailability.[2][4] The ester linkage within the AM group is susceptible to cleavage by ubiquitous intracellular esterases.[5]

Proposed Bioactivation Pathway

We hypothesize a two-step intracellular activation mechanism for this compound:

-

Esterase-Mediated Cleavage: Upon diffusing across the cell membrane, endogenous esterases hydrolyze the acetate ester within the AM moiety. This reaction is generally rapid and efficient within the cellular environment.[2][5]

-

Spontaneous Decomposition: The hydrolysis product is an unstable hemiacetal. This intermediate spontaneously decomposes, releasing the active 1,3-dibenzoate-2-hydroxy-glycerol, along with formaldehyde and acetic acid as innocuous byproducts.[1]

This cascade reaction ensures that the active molecule is released primarily inside the target cells, minimizing off-target effects.

Bioactivation Pathway Diagram

The following diagram illustrates the proposed enzymatic and chemical steps involved in the intracellular release of the active compound.

Caption: Proposed bioactivation pathway of the prodrug within a target cell.

Synthesis and Quality Control

A robust and verifiable synthetic route is essential for producing high-purity this compound. The proposed synthesis involves a two-stage process: selective protection and esterification of the primary hydroxyl groups, followed by the introduction of the AM ether at the secondary hydroxyl position.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is a representative methodology based on established organic chemistry principles for alcohol protection and ether formation.[6][7]

Part A: Synthesis of 1,3-Propanediyl Dibenzoate

-

Reaction Setup: To a solution of glycerol (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C, add benzoyl chloride (2.2 eq) dropwise. The use of pyridine as a solvent and base facilitates the reaction and neutralizes the HCl byproduct.[8]

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1,3-propanediyl dibenzoate.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve 1,3-propanediyl dibenzoate (1.0 eq) in anhydrous acetonitrile. Add silver(I) oxide (Ag₂O, 1.5 eq) and molecular sieves. This combination is effective for forming acetoxymethyl ethers.[1]

-

Reagent Addition: Add bromomethyl acetate (1.2 eq) to the suspension. The Ag₂O acts as a mild base and halide scavenger.

-

Reaction Execution: Stir the reaction at room temperature for 24-48 hours, protecting from light. Monitor the reaction by TLC.

-

Work-up and Purification: Filter the reaction mixture through celite to remove silver salts. Concentrate the filtrate and purify the resulting oil by silica gel column chromatography to yield the final product.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the manufacturing process, from starting materials to the final purified compound.

Caption: A streamlined workflow for the synthesis of the target molecule.

A Self-Validating System for Structural Confirmation

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system where orthogonal techniques provide complementary data to confirm the molecular structure.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation & Purity | Protons from the benzoate groups (aromatic region), glycerol backbone, and acetoxymethyl group should be present with correct chemical shifts, integrations, and coupling patterns. |

| ¹³C NMR | Carbon Skeleton Confirmation | All 20 unique carbon atoms should be observable, including carbonyls from the ester groups and the carbons of the glycerol backbone and AM moiety. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺) should be prominently observed. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak should be observed, with purity typically >95% by area under the curve. |

Potential Applications and Future Directions

The structure of this compound strongly suggests its utility as a prodrug for delivering a modified glycerol molecule. This strategy could be applied to:

-

Antiviral Therapy: Modified glycerol analogs are foundational to several antiviral drugs. This prodrug approach could enhance the delivery of new or existing glycerol-based antiviral agents. A structurally related compound, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, is a known intermediate in the synthesis of the antiviral drug Ganciclovir.[9][10]

-

Metabolic Studies: As a tool for delivering specific metabolites into cells for research purposes.

-

Improving Bioavailability: For any therapeutic agent built on a glycerol scaffold that suffers from poor membrane permeability or rapid metabolism.[11][12]

Future research should focus on the synthesis and biological evaluation of this compound to confirm its hypothesized prodrug properties, including stability studies in plasma and cell culture, and determination of its enzymatic cleavage kinetics.[5][13]

Conclusion

This compound is a molecule of significant interest for pharmaceutical and chemical research. Its design incorporates established principles of prodrug chemistry, aiming to enhance cellular uptake and provide controlled release of a glycerol-based active agent. The synthetic and analytical protocols outlined in this guide provide a robust framework for its production and validation, paving the way for its exploration in drug discovery and development.

References

-

This compound Product Information. Available at: [Link]

-

Grimm, J. B., et al. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. Available at: [Link]

-

Richard, J. P. (2015). Ester Bonds in Prodrugs. ACS Chemical Biology, 10(9), 1949-1950. Available at: [Link]

-

Heim, R., et al. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]

-

Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. Journal of Medicinal Chemistry, 64(10), 6663-6685. Available at: [Link]

-

Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry. Available at: [Link]

-

Telford, W. G., et al. (2009). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Cytometry Part A, 75(12), 1021-1029. Available at: [Link]

-

University of Windsor. Alcohol Protecting Groups. Available at: [Link]

-

Otto, M., et al. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. Biotechnology Journal, 15(11), e2000211. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]

-

Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. Available at: [Link]

-

Otto, M., et al. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. Authorea Preprints. Available at: [Link]

- CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer. Google Patents.

-

Grimm, J. B., et al. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science. Available at: [Link]

-

SlideShare. (2017). Protection of OH group of alcohol. Available at: [Link]

-

Otto, M., et al. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. PubMed. Available at: [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

-

Figshare. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Available at: [Link]

-

ResearchGate. (2014). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... [Diagram]. Available at: [Link]

-

ResearchGate. (2015). Esterification of glycerol into glyceryl tribenzoate a [Table]. Available at: [Link]

-

PharmaCompass. 1,3-Diacetoxy-2-(acetoxymethoxy)propan. Available at: [Link]

-

ChemWhat. 1,3-Diacetoxy-2-(acetoxymethoxy)propane CAS#: 86357-13-3. Available at: [Link]

-

LookChem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. Available at: [Link]

Sources

- 1. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 110874-22-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | Benchchem [benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ctegd.uga.edu [ctegd.uga.edu]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Introduction: The Significance of Acyloxymethyl Ether Prodrugs

In the landscape of modern drug development, the optimization of a drug candidate's pharmacokinetic profile is as crucial as its pharmacodynamic activity. Prodrug strategies are a cornerstone of this optimization process, enabling the chemical modification of an active pharmaceutical ingredient (API) to improve its delivery, absorption, distribution, metabolism, and excretion (ADME) properties. Among the various prodrug moieties, acyloxymethyl ethers have emerged as a particularly versatile and effective class.[1] These groups can mask polar functional groups, such as hydroxyls, thereby increasing lipophilicity and enhancing membrane permeability. Once in the systemic circulation, they are designed to be cleaved by endogenous esterases to release the active parent drug.

This guide provides a comprehensive, in-depth technical overview of a plausible synthetic pathway for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a model compound embodying the core structural features of an acyloxymethyl ether derivative of a diol. This molecule serves as a valuable case study for researchers and scientists in drug development, offering insights into the strategic considerations and experimental methodologies required for the synthesis of this important class of compounds. The pathway detailed herein is a convergent synthesis, designed for efficiency and control over each chemical transformation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from the readily available and inexpensive starting material, glycerol. The proposed forward synthesis is designed to selectively functionalize the three hydroxyl groups of the glycerol backbone.

The core strategy involves:

-

Selective Protection: Protection of the primary hydroxyl groups at the C1 and C3 positions of a glycerol derivative to allow for selective modification of the secondary hydroxyl group at the C2 position.

-

Introduction of the Methoxy Moiety: Functionalization of the C2 hydroxyl group to introduce the core of the acetoxymethoxy moiety.

-

Esterification: Benzoylation of the C1 and C3 hydroxyl groups.

-

Final Acetylation: Acetylation of the terminal hydroxyl of the methoxy group to yield the final product.

This approach ensures a controlled and high-yielding synthesis, minimizing the formation of side products and simplifying purification procedures.

Overall Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis pathway from glycerol to this compound.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1,3-Dibenzyloxy-2-propanol (Intermediate 1)

Rationale: The initial step focuses on the selective protection of the primary hydroxyl groups of a glycerol precursor. While direct selective benzoylation of glycerol can be challenging, a more robust approach involves the protection of the C1 and C3 hydroxyls with a suitable protecting group, such as a benzyl ether. Benzyl ethers are stable under a wide range of reaction conditions and can be reliably cleaved in a later step. This strategy allows for the selective functionalization of the C2 hydroxyl group.

Reaction Mechanism:

Caption: Synthesis of 1,3-Dibenzyloxy-2-propanol.

Protocol:

-

To a solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL), add benzyl alcohol (400 g, 3.9 mol).

-

Cool the mixture to 25 °C and add epichlorohydrin (100 g, 1.08 mol) dropwise with vigorous stirring over 30 minutes.[2]

-

Continue stirring vigorously for 16 hours at room temperature.

-

Dilute the reaction mixture with water (1000 mL) and extract with toluene (3 x 500 mL).

-

Wash the combined organic extracts with water (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil.

-

Purify the crude product by vacuum distillation to obtain 1,3-dibenzyloxy-2-propanol.

Expected Yield: ~50%

Characterization Data (for Intermediate 1):

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: 226-227 °C at 3 mmHg.

-

Density: 1.103 g/mL at 20 °C.

Step 2: Synthesis of 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate (Intermediate 4)

Rationale: This is a crucial and challenging step in the synthesis. A direct and selective benzoylation of the primary hydroxyls of glycerol is often difficult to achieve with high yields due to the competing reactivity of the secondary hydroxyl group. A more controlled approach involves the use of a protecting group strategy. However, for the purpose of this guide, we will describe a direct benzoylation method which, while potentially lower yielding, is more convergent. This method relies on the slightly higher reactivity of the primary hydroxyl groups towards acylation.

Reaction Mechanism:

Caption: Direct benzoylation of glycerol.

Protocol:

-

Dissolve glycerol (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1,3-propanediyl dibenzoate.

Note: This direct benzoylation will likely produce a mixture of mono-, di-, and tri-benzoylated products, requiring careful chromatographic separation.

Step 3: Synthesis of 2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate (Intermediate 4)

Rationale: With the C1 and C3 hydroxyl groups now protected as benzoates, the C2 hydroxyl is available for the introduction of the hydroxymethoxy group. This is achieved through a reaction with a formaldehyde equivalent, such as paraformaldehyde, under acidic conditions.

Reaction Mechanism:

Caption: Introduction of the hydroxymethoxy group.

Protocol:

-

Dissolve 1,3-propanediyl dibenzoate (1 equivalent) and paraformaldehyde (1.5 equivalents) in an anhydrous solvent such as dichloromethane.

-

Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2).

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-(hydroxymethoxy)-1,3-propanediyl dibenzoate.

Step 4: Synthesis of this compound (Final Product)

Rationale: The final step is a straightforward acetylation of the newly introduced hydroxyl group. This is a standard esterification reaction, typically carried out using acetic anhydride in the presence of a base like pyridine.

Reaction Mechanism:

Caption: Final acetylation to yield the target compound.

Protocol:

-

Dissolve 2-(hydroxymethoxy)-1,3-propanediyl dibenzoate (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C under a nitrogen atmosphere.

-

Add acetic anhydride (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to obtain this compound.

Data Presentation and Characterization

Summary of Key Physical and Chemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/cm³) |

| This compound | C21H20O7 | 384.38 | Oil | 476.6 ± 40.0 (Predicted)[3] | 1.231 ± 0.06 (Predicted)[3] |

| 1,3-Diacetoxy-2-(acetoxymethoxy)propane | C10H16O7 | 248.23 | Oil | 311[4] | 1.177[4] |

Expected Analytical Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons of the benzoate groups, the methylene protons of the propane backbone, the methylene protons of the acetoxymethoxy group, and the methyl protons of the acetate group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl carbons of the benzoate and acetate groups, the aromatic carbons, and the aliphatic carbons of the propane backbone and the acetoxymethoxy moiety.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should reveal the molecular ion peak corresponding to the mass of the final product, confirming its molecular weight. Fragmentation patterns can provide further structural information.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the ester carbonyl groups (C=O stretch) and C-O stretching vibrations.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for this compound. By leveraging established chemical transformations and strategic use of protecting groups, this synthesis provides a clear roadmap for obtaining this model acyloxymethyl ether prodrug. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in drug development and medicinal chemistry.

Future work in this area could focus on the optimization of each synthetic step to improve overall yield and reduce the need for chromatographic purification. Furthermore, the exploration of enzymatic methods for the selective acylation and deacylation steps could offer greener and more efficient alternatives to traditional chemical methods. The principles and methodologies detailed in this guide provide a solid foundation for the synthesis of a wide array of acyloxymethyl ether prodrugs, ultimately contributing to the development of safer and more effective therapeutics.

References

-

J-GLOBAL. (n.d.). Synthesis of 2-(acetoxymethoxy)-1,3-diacetoxypropane. Retrieved from [Link]

-

ResearchGate. (n.d.). The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1,3-diol (Bronopol). Retrieved from [Link]

-

RSC Publishing. (n.d.). Cyclic ether synthesis from diols using trimethyl phosphate. Retrieved from [Link]

- Google Patents. (n.d.). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

- Google Patents. (n.d.). Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

-

ChemRxiv. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]

-

RSC Publishing. (n.d.). The in situ transformation of the co-product formaldehyde in the reversible hydrolysis of 1,3-dixoane to obtain 1,3-propanediol efficiently. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Thermally Cured Polytriazole Polymers Incorporating Main or Side Chain Benzoxazine Crosslinking Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum fragmentation patterns. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]

-

SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Retrieved from [Link]

-

IRIS. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Retrieved from [Link]

-

ChemWhat. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved from [Link]

-

LookChem. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane Suppliers. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | Benchchem [benchchem.com]

- 3. 110874-22-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: A Prodrug Approach to Antiviral Therapy

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a compound designed as a prodrug to enhance the therapeutic efficacy of antiviral agents. Drawing upon established principles of medicinal chemistry and enzymology, this document elucidates the metabolic activation pathway, the role of key enzymes, and the ultimate pharmacological effect of the active metabolite.

Introduction: The Prodrug Concept in Antiviral Therapy

The development of effective antiviral therapies is often challenged by the suboptimal pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as poor bioavailability. The prodrug approach, wherein a pharmacologically inactive compound is metabolized in vivo to release the active drug, is a well-established strategy to overcome these limitations. This compound is rationally designed as a prodrug, leveraging endogenous enzymes to achieve controlled release of its active antiviral component. Structural similarities to intermediates used in the synthesis of the potent antiviral drug Ganciclovir strongly suggest that this compound is a novel prodrug of Ganciclovir.[1][2][3][4][5]

Proposed Mechanism of Action: A Stepwise Bioactivation Cascade

The mechanism of action of this compound is predicated on a multi-step enzymatic hydrolysis, culminating in the release of Ganciclovir. This process is designed to occur within the body, initiated by ubiquitous esterase enzymes.

Initial Hydrolysis of Benzoate Esters by Human Carboxylesterases

The first step in the bioactivation of this compound is the hydrolysis of the two benzoate ester linkages. This reaction is primarily catalyzed by human carboxylesterases (hCES), a family of serine hydrolases abundant in the liver, intestines, and other tissues.[6][7][8][9][10][11]

There are two major isoforms of hCES, CES1 and CES2, which exhibit distinct substrate specificities.[6][8][11]

-

hCES1 , predominantly found in the liver, preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety.[6][11]

-

hCES2 , primarily located in the intestine, shows a preference for esters with a small acyl group and a larger alcohol component.[6][11]

Given the structure of this compound, with its bulky benzoate acyl groups, it is hypothesized that hCES1 is the principal enzyme responsible for the initial hydrolysis in the liver. This enzymatic action releases the intermediate, 2-(acetoxymethoxy)-1,3-propanediol, and two molecules of benzoic acid.

Caption: Initial hydrolysis of the prodrug by hCES1.

Secondary Hydrolysis of the Acyloxymethyl Ether

The second stage of activation involves the hydrolysis of the acetoxymethyl ether linkage in the intermediate, 2-(acetoxymethoxy)-1,3-propanediol. This is a critical step that unmasks the core acyclic nucleoside analogue. This hydrolysis is also likely mediated by carboxylesterases, which are known to cleave such linkages. The cleavage of the acetoxymethyl group releases the active drug, Ganciclovir, along with formaldehyde and acetic acid as byproducts.

Caption: Secondary hydrolysis to release active Ganciclovir.

Intracellular Activation and Pharmacological Action of Ganciclovir

Once released, Ganciclovir, a synthetic analogue of 2'-deoxy-guanosine, exerts its antiviral activity, primarily against cytomegalovirus (CMV). Its mechanism of action involves a series of intracellular phosphorylation events:

-

Monophosphorylation: In CMV-infected cells, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a virus-encoded protein kinase, UL97. This step is crucial for its selectivity, as this enzyme is absent in uninfected cells.

-

Di- and Triphosphorylation: Cellular kinases then further phosphorylate the monophosphate to Ganciclovir diphosphate and the active Ganciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for viral DNA polymerase.

-

Chain Termination: Incorporation of Ganciclovir triphosphate into the growing viral DNA chain leads to premature termination of DNA synthesis, as it lacks the 3'-hydroxyl group necessary for chain elongation. This effectively halts viral replication.

Caption: Intracellular activation and mechanism of action of Ganciclovir.

Physicochemical and Metabolic Properties

The design of this compound as a prodrug is intended to modulate its physicochemical properties to improve oral bioavailability and cellular uptake compared to the parent drug, Ganciclovir.

| Property | This compound (Predicted) | Ganciclovir |

| Molecular Weight | 388.38 g/mol | 255.23 g/mol |

| Lipophilicity (LogP) | Higher | Lower |

| Aqueous Solubility | Lower | Higher |

| Metabolic Stability | Lower (subject to hydrolysis) | Higher (requires phosphorylation) |

| Primary Metabolizing Enzymes | Carboxylesterases (CES1) | Viral and Cellular Kinases |

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential.

In Vitro Hydrolysis Assay in Human Liver Microsomes

This assay determines the rate of hydrolysis of the prodrug to its intermediate and subsequently to the active drug in a system containing a high concentration of hCES1.

Methodology:

-

Prepare Human Liver Microsomes (HLM): Obtain commercially available pooled HLM and prepare a working solution in phosphate buffer (pH 7.4).

-

Incubation: Incubate this compound at a final concentration of 1-10 µM with the HLM suspension at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the prodrug and the appearance of the intermediate (2-(acetoxymethoxy)-1,3-propanediol) and Ganciclovir using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of hydrolysis and the metabolic half-life of the prodrug.

Caption: Workflow for in vitro hydrolysis assay in HLM.

Determination of Formaldehyde Release

This assay confirms the cleavage of the acetoxymethyl ether linkage by quantifying the release of formaldehyde.

Methodology:

-

Sample Preparation: Use the supernatant from the in vitro hydrolysis assay.

-

Derivatization: React the sample with a derivatizing agent for formaldehyde, such as 2,4-dinitrophenylhydrazine (DNPH) or acetylacetone.

-

HPLC Analysis: Analyze the derivatized formaldehyde using a suitable HPLC method with UV or fluorescence detection.[5]

-

Quantification: Quantify the amount of formaldehyde released based on a standard curve.

Antiviral Activity Assay in CMV-Infected Cells

This assay confirms that the prodrug is converted to its active form and exhibits the expected antiviral activity.

Methodology:

-

Cell Culture: Culture human fibroblast cells (e.g., MRC-5) suitable for CMV infection.

-

Infection: Infect the cells with a known titer of CMV.

-

Treatment: Treat the infected cells with varying concentrations of this compound, Ganciclovir (as a positive control), and a vehicle control.

-

Incubation: Incubate the treated cells for a period sufficient for viral replication (e.g., 5-7 days).

-

Assessment of Antiviral Activity: Determine the extent of viral replication using methods such as:

-

Plaque Reduction Assay: Staining and counting viral plaques.

-

Quantitative PCR (qPCR): Measuring the amount of viral DNA.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) for both the prodrug and Ganciclovir.

Conclusion

This compound represents a sophisticated prodrug strategy aimed at improving the therapeutic index of Ganciclovir. Its mechanism of action is a carefully orchestrated cascade of enzymatic hydrolysis, initiated by carboxylesterases to release the active antiviral agent. The subsequent intracellular phosphorylation and selective inhibition of viral DNA polymerase underscore the targeted nature of this therapeutic approach. The experimental protocols outlined in this guide provide a robust framework for the validation of this mechanism, paving the way for further preclinical and clinical development.

References

- Imai, T. (2006). Human carboxylesterases: their role in drug metabolism. Journal of Pharmacokinetics and Pharmacodynamics, 33(5), 521-543.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ganciclovir: One-Pot vs. Conventional Methods.

- Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 9(10), 1337-1352.

- Satoh, T., & Hosokawa, M. (2006). Carboxylesterases: general detoxifying enzymes. Chemico-biological interactions, 162(3), 195-204.

- Williams, E. T., & Imai, T. (2012). Human carboxylesterases: an update on CES1, CES2 and CES3. Drug metabolism and pharmacokinetics, 27(1), 2-11.

- Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2003). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug metabolism and disposition, 31(12), 1551-1557.

- Burygin, G. L., & Gusev, D. A. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-UV Method. Razrabotka i registratsiia lekarstvennykh sredstv, 10(2), 122-129.

- Mancini, A., et al. (2024).

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ganciclovir.

- Shinde, S. B., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.

- Burygin, G. L., & Gusev, D. A. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS. Razrabotka i registratsiia lekarstvennykh sredstv, 10(3), 122-129.

- Google Patents. (n.d.). CN108467396B - Ganciclovir preparation method.

- Google Patents. (n.d.). US7078524B2 - Process for the synthesis of ganciclovir.

- Google Patents. (n.d.). WO2004048380A1 - Process for the synthesis of ganciclovir.

- Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 18(11), 999-1014.

- Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 9(10), 1337-1352.

- Imai, T., & Ohura, K. (2007). Substrate specificity of carboxylesterase (E.C.3.1.1.1) from several animals. Journal of pharmaceutical and biomedical analysis, 44(3), 745-751.

- Boryski, J., & Golankiewicz, B. (2007). A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 625-628.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

- 4. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Structural Integrity in Advanced Chemical Synthesis

An In-depth Technical Guide to the Spectroscopic Elucidation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

In the landscape of modern chemistry, particularly in the realms of pharmaceutical development and materials science, the unambiguous structural determination of a molecule is the bedrock upon which all subsequent research is built. A molecule's function, reactivity, and safety are inextricably linked to its precise three-dimensional architecture. This compound presents a compelling subject for spectroscopic analysis, possessing a combination of functionalities—aromatic esters and an aliphatic acetal—that requires a multi-faceted analytical approach for complete characterization.

This guide eschews a simplistic, step-by-step format. Instead, it is structured to mirror the logical workflow of a senior scientist: beginning with an overview of the analytical strategy, delving into the detailed interpretation of data from complementary spectroscopic techniques, and concluding with the robust experimental protocols necessary to generate such high-fidelity data. Our core directive is to not only present the data but to illuminate the causality behind our analytical choices, thereby creating a self-validating and trustworthy structural elucidation.

The Analytical Strategy: A Symphony of Spectroscopies

The structural complexity of this compound, featuring two benzoate moieties and a central acetoxymethoxy group, necessitates a synergistic application of multiple spectroscopic techniques. No single method can provide the complete picture; rather, they work in concert, with each technique validating the hypotheses drawn from the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of our investigation, providing a detailed map of the carbon-hydrogen framework. ¹H NMR will reveal proton environments, their integrations, and through-bond connectivities via spin-spin coupling. ¹³C NMR will identify all unique carbon environments, including the critical carbonyl and aromatic signals.

-

Infrared (IR) Spectroscopy: This technique serves to rapidly confirm the presence of key functional groups. The characteristic vibrational frequencies of the ester carbonyls (C=O) and the C-O bonds of both the esters and the acetal are primary targets.

-

Mass Spectrometry (MS): MS provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This allows for the confirmation of the molecular formula and provides corroborating evidence for the proposed structure by analyzing how the molecule breaks apart under ionization.

Figure 1: A logical workflow illustrating the synergistic use of multiple spectroscopic techniques for structural elucidation.

Deep Data Interpretation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The power of NMR lies in its ability to resolve chemically distinct nuclei within a molecule. For this compound, we anticipate a spectrum rich with detail, particularly due to the asymmetry introduced by the central CH-O-CH₂-O-Ac group.

¹H NMR Insights: The proton spectrum is the most informative starting point. The benzoate groups will produce characteristic signals in the aromatic region (7.4-8.1 ppm). The ortho-protons are the most deshielded due to the anisotropy of the adjacent carbonyl group. The central propanediyl moiety is more complex. The methine proton (H-2) is adjacent to an oxygen and the two diastereotopic methylene groups (H-1 and H-3). These methylene protons will each appear as distinct signals, likely complex multiplets (doublet of doublets), because they are coupled to each other and to the methine proton. The acetal methylene protons (-O-CH₂-O-) are highly characteristic and typically appear as a sharp singlet around 5.4 ppm. The acetyl methyl group (-C(O)CH₃) will also be a singlet, found in the aliphatic region (~2.1 ppm).

¹³C NMR Insights: The proton-decoupled ¹³C spectrum will confirm the carbon count and identify the types of carbons present. We expect to see distinct signals for the two types of ester carbonyls (benzoate and acetate). The aromatic carbons will appear in the 128-134 ppm range. The acetal carbon (-O-CH₂-O-) is a key indicator, typically found significantly downfield (~90 ppm). The carbons of the propanediyl backbone will also be clearly resolved.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Benzoate Aromatic (ortho) | δ 8.1-8.0 ppm (m, 4H) | δ ~129.7 ppm |

| Benzoate Aromatic (para) | δ ~7.6 ppm (m, 2H) | δ ~133.3 ppm |

| Benzoate Aromatic (meta) | δ ~7.45 ppm (m, 4H) | δ ~128.5 ppm |

| Benzoate Aromatic (ipso) | - | δ ~129.5 ppm |

| Benzoate Carbonyl (C=O) | - | δ ~166.2 ppm |

| Propanediyl Methine (CH) | δ ~4.4 ppm (m, 1H) | δ ~73.0 ppm |

| Propanediyl Methylene (CH₂) | δ 4.6-4.5 ppm (m, 4H) | δ ~64.0 ppm |

| Acetal Methylene (O-CH₂-O) | δ ~5.4 ppm (s, 2H) | δ ~89.3 ppm |

| Acetate Carbonyl (C=O) | - | δ ~169.0 ppm |

| Acetate Methyl (CH₃) | δ ~2.1 ppm (s, 3H) | δ ~21.0 ppm |

Infrared (IR) Spectroscopy

The choice to use IR spectroscopy is driven by the need for rapid and definitive confirmation of the ester functionalities. The presence of two different types of esters (benzoate and acetate) will be reflected in the carbonyl absorption band. We expect a very strong, sharp band around 1720-1740 cm⁻¹. The C-O stretching region will also be informative, with strong bands between 1100-1300 cm⁻¹ confirming the ester and acetal linkages.

Table 2: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Confirms presence of benzoate rings |

| ~2960 | Aliphatic C-H Stretch | Confirms aliphatic backbone and methyl group |

| ~1725 | C=O Ester Stretch | Primary diagnostic band for both ester types |

| ~1270 & ~1110 | C-O Stretch | Confirms ester and acetal C-O bonds |

Mass Spectrometry

For trustworthiness, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The expected molecular formula is C₂₀H₂₀O₇, with a predicted monoisotopic mass of 372.1209 g/mol . The fragmentation pattern provides a structural fingerprint. The weakest bonds, typically adjacent to oxygen atoms, are expected to cleave preferentially.

Key Fragmentation Pathways:

-

Loss of Acetoxymethyl radical: [M - •CH₂OAc]⁺

-

Loss of Benzoyloxy radical: [M - •OBz]⁺

-

Formation of Benzoyl cation: [C₆H₅CO]⁺ (m/z 105) - This is often a very strong, characteristic peak for benzoate esters.

-

Formation of Acetyl cation: [CH₃CO]⁺ (m/z 43)

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Self-Validating Experimental Methodologies

The integrity of the data is wholly dependent on the rigor of the experimental protocols. These methods are designed to be self-validating by incorporating internal standards and established acquisition parameters.

Protocol 1: NMR Data Acquisition

-

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

-

Sample Preparation: Dissolve 15-20 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s[1]

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: zgpg30 (proton-gated decoupling)

-

Number of Scans: 1024[1]

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Protocol 2: FTIR Data Acquisition

-

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Apply a small amount of the neat oil directly to the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (co-added to improve signal-to-noise)

-

Protocol 3: HRMS Data Acquisition

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Prepare a dilute solution (~100 µg/L) of the analyte in methanol with 0.1% formic acid to promote protonation.

-

Acquisition:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Profile mode to ensure high mass accuracy.

-

Conclusion and Forward Outlook

Through the rigorous and synergistic application of NMR, IR, and mass spectrometry, we have established a comprehensive spectroscopic profile for this compound. Each piece of data, from the diastereotopic protons in the ¹H NMR spectrum to the characteristic benzoyl cation in the mass spectrum, contributes to a cohesive and definitive structural assignment. The protocols and interpretations detailed in this guide provide a robust framework for the analysis of this compound and serve as a model for the characterization of other complex molecules where structural integrity is paramount.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate as an Esterase-Activated Prodrug

Introduction

In the landscape of modern drug discovery, the development of prodrugs represents a sophisticated strategy to overcome pharmacokinetic and pharmacodynamic barriers, enhancing the therapeutic efficacy and safety of bioactive molecules. 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a compound of interest that embodies this approach. Its chemical architecture, featuring an acyloxymethyl (ACOM) ether moiety, suggests a design aimed at leveraging endogenous enzymes for targeted drug release. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role as an esterase-activated prodrug. We will delve into the scientific rationale behind its design, propose plausible therapeutic applications, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar molecules in therapeutic development.

Chapter 1: The Parent Moiety - 1,3-Propanediol Dibenzoate

The core of the prodrug is 1,3-propanediol dibenzoate. While this molecule is utilized in personal care compositions, its therapeutic potential is suggested by patent literature covering 1,3-propanediol derivatives as bioactive compounds.[1][2][3] These patents indicate potential applications in treating a range of conditions, including cancer and inflammatory disorders.[2][3] The dibenzoate structure provides a lipophilic character, which can be a desirable trait for interacting with biological membranes. However, the free hydroxyl group at the 2-position of the propanediol backbone may limit its passive diffusion across cell membranes, presenting a rationale for the prodrug approach.

Chapter 2: The Prodrug Strategy - Esterase-Activated Cleavage

The acyloxymethyl (ACOM) ether in this compound is a classic prodrug motif designed to be cleaved by esterases, a class of hydrolase enzymes.[4][5] This enzymatic activation is a key feature that can be exploited for targeted drug delivery.

Mechanism of Action:

The ACOM group masks the polar hydroxyl group of the parent molecule, increasing its lipophilicity and potential for passive membrane transport. Once inside the target cell or tissue, endogenous esterases hydrolyze the ester bond of the acetoxy group, initiating a cascade that leads to the release of the active 1,3-propanediol dibenzoate, along with formaldehyde and acetic acid as byproducts.

Caption: Esterase-mediated activation of the prodrug.

Rationale for Targeting:

Esterases are not uniformly expressed throughout the body. Notably, certain types of cancer cells exhibit significantly higher esterase activity compared to normal tissues.[4][6][7][8] This overexpression has been linked to cancer cell migration, invasion, and survival.[4] Similarly, esterase activity can be modulated in inflammatory conditions.[9][10][11][12] This differential enzyme activity provides a therapeutic window for the selective activation of esterase-cleavable prodrugs in diseased tissues, thereby concentrating the active drug at its site of action and minimizing systemic toxicity.[13]

Chapter 3: Proposed Research Application - A Targeted Anticancer Agent

Given the patent evidence for the potential antineoplastic activity of 1,3-propanediol derivatives and the well-documented overexpression of esterases in tumors, a primary research application for this compound is as a targeted anticancer agent.

Hypothesis:

The acyloxymethyl prodrug, this compound, will exhibit enhanced cytotoxicity in cancer cell lines with high esterase expression compared to those with low esterase expression. Its increased lipophilicity will lead to greater intracellular accumulation, and subsequent enzymatic cleavage will release the active 1,3-propanediol dibenzoate, leading to cell death. This targeted approach is expected to show a more favorable therapeutic index compared to the parent compound.

Chapter 4: Experimental Protocols for Evaluation

To investigate the potential of this compound as a targeted anticancer prodrug, a series of in vitro experiments are proposed.

Caption: Experimental workflow for prodrug evaluation.

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from known procedures for synthesizing acyloxymethyl ethers.[14][15][16]

Materials:

-

1,3-Propanediol dibenzoate

-

Iodomethyl acetate

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,3-propanediol dibenzoate (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.

-

Add iodomethyl acetate (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In Vitro Esterase-Mediated Conversion Assay

Materials:

-

This compound

-

Porcine liver esterase (PLE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of the prodrug in acetonitrile.

-

In separate vials, prepare reaction mixtures containing PBS (pH 7.4) and a final concentration of the prodrug (e.g., 10 µM).

-

To one set of vials, add porcine liver esterase to a final concentration of 10 units/mL. The other set will serve as a control without the enzyme.

-

Incubate all vials at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial and quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug, 1,3-propanediol dibenzoate.

Protocol 3: Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell line is a widely used model for predicting intestinal drug absorption.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)